N-(3-chloro-4-methylphenyl)-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide N-(3-chloro-4-methylphenyl)-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 893388-09-5
VCID: VC5121555
InChI: InChI=1S/C20H20ClN3O3S/c1-13-4-5-14(10-16(13)21)23-19(25)12-28-20-22-8-9-24(20)17-7-6-15(26-2)11-18(17)27-3/h4-11H,12H2,1-3H3,(H,23,25)
SMILES: CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C3=C(C=C(C=C3)OC)OC)Cl
Molecular Formula: C20H20ClN3O3S
Molecular Weight: 417.91

N-(3-chloro-4-methylphenyl)-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

CAS No.: 893388-09-5

Cat. No.: VC5121555

Molecular Formula: C20H20ClN3O3S

Molecular Weight: 417.91

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methylphenyl)-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide - 893388-09-5

Specification

CAS No. 893388-09-5
Molecular Formula C20H20ClN3O3S
Molecular Weight 417.91
IUPAC Name N-(3-chloro-4-methylphenyl)-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C20H20ClN3O3S/c1-13-4-5-14(10-16(13)21)23-19(25)12-28-20-22-8-9-24(20)17-7-6-15(26-2)11-18(17)27-3/h4-11H,12H2,1-3H3,(H,23,25)
Standard InChI Key OXHGOJZXBVMSEY-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C3=C(C=C(C=C3)OC)OC)Cl

Introduction

Overview of N-(3-chloro-4-methylphenyl)-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

N-(3-chloro-4-methylphenyl)-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of sulfanyl acetamides. It is characterized by a unique structure that includes a chloro-substituted phenyl group, an imidazole moiety, and a sulfanyl linkage. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Synthesis

The synthesis of N-(3-chloro-4-methylphenyl)-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the imidazole ring followed by the introduction of the chloro and sulfanyl groups.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory and anticancer properties. For instance, studies have shown that sulfanyl acetamides can act as inhibitors of specific enzymes involved in inflammatory pathways, making them candidates for drug development targeting conditions such as arthritis or cancer.

Molecular Docking Studies

In silico studies using molecular docking simulations have been employed to predict the binding affinity of N-(3-chloro-4-methylphenyl)-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide to specific biological targets. These studies suggest that the compound may interact effectively with enzymes such as 5-lipoxygenase, which is implicated in inflammatory responses.

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